An In-depth Technical Guide to Azido-PEG2-C6-Cl: A Heterobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Azido-PEG2-C6-Cl: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Azido-PEG2-C6-Cl, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
Azido-PEG2-C6-Cl, systematically named 1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane, is a well-defined chemical entity with the CAS number 2568146-55-2. Its structure features a short polyethylene glycol (PEG) spacer, an azide (N₃) terminus, and a hexyl chloride terminus, making it a valuable tool for covalently linking different molecular moieties.
| Property | Value | Source(s) |
| CAS Number | 2568146-55-2 | [1][2] |
| Molecular Formula | C₁₀H₂₀ClN₃O₂ | [1] |
| Molecular Weight | 249.74 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95% (as determined by NMR) | [1] |
| Chemical Name | 1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane | [1] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1] |
Key Applications and Reactivity
The unique bifunctional nature of Azido-PEG2-C6-Cl dictates its primary applications in modern drug discovery and chemical biology. The molecule possesses two distinct reactive handles: the azide group and the terminal alkyl chloride.
Click Chemistry via the Azide Group
The terminal azide group is a key participant in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility.[1] This allows for the straightforward conjugation of Azido-PEG2-C6-Cl to molecules containing a terminal alkyne. Two primary forms of azide-alkyne cycloaddition are relevant:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted triazole linkage.[1]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is ideal for biological systems where copper toxicity is a concern. It involves the reaction of the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1]
Nucleophilic Substitution at the Alkyl Chloride
The terminal hexyl chloride provides a reactive site for nucleophilic substitution reactions. This functionality is particularly useful for attaching the linker to proteins or other molecules containing nucleophilic groups. A notable application is in the context of HaloTag® technology, where the chloroalkane linker serves as a ligand for a modified bacterial haloalkane dehalogenase, forming a highly specific and irreversible covalent bond.
PROTAC Synthesis
Azido-PEG2-C6-Cl is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker in Azido-PEG2-C6-Cl serves to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the efficacy of the resulting PROTAC.
Experimental Protocols
The following are representative protocols for the application of Azido-PEG2-C6-Cl. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating Azido-PEG2-C6-Cl to an alkyne-containing molecule.
Materials:
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Azido-PEG2-C6-Cl
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Alkyne-functionalized molecule of interest
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Solvent (e.g., DMSO, DMF, or a mixture with water)
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Appropriate buffer for biological molecules (e.g., PBS)
Procedure:
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Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of Azido-PEG2-C6-Cl in the chosen solvent.
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Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
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Add CuSO₄ to the reaction mixture to a final concentration of approximately 0.1 equivalents.
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Add sodium ascorbate to the reaction mixture to a final concentration of approximately 0.5 equivalents.
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Stir the reaction at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
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Upon completion, the product can be purified by standard chromatographic methods (e.g., HPLC or column chromatography).
Protocol 2: Representative Workflow for PROTAC Synthesis
This protocol outlines a conceptual workflow for synthesizing a PROTAC using Azido-PEG2-C6-Cl. This example assumes the use of click chemistry for one conjugation and nucleophilic substitution for the other.
Materials:
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Azido-PEG2-C6-Cl
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Alkyne-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)
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Target protein ligand with a nucleophilic handle (e.g., a primary amine)
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Reagents for CuAAC (as in Protocol 1)
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A suitable base for the nucleophilic substitution (e.g., diisopropylethylamine - DIPEA)
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Anhydrous solvent (e.g., DMF)
Procedure:
Step 1: Conjugation of Azido-PEG2-C6-Cl to the E3 Ligase Ligand
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Perform a CuAAC reaction as described in Protocol 1 to conjugate Azido-PEG2-C6-Cl to the alkyne-functionalized E3 ligase ligand.
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Purify the resulting intermediate (E3 ligase ligand-PEG-Cl) to remove any unreacted starting materials and catalysts.
Step 2: Conjugation of the Intermediate to the Target Protein Ligand
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Dissolve the purified E3 ligase ligand-PEG-Cl intermediate and a slight molar excess of the target protein ligand in anhydrous DMF.
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Add a suitable base, such as DIPEA (e.g., 2-3 equivalents), to facilitate the nucleophilic substitution reaction.
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Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Purify the final PROTAC molecule using preparative HPLC.
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Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes involving Azido-PEG2-C6-Cl.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using Azido-PEG2-C6-Cl.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Azido-PEG2-C6-Cl is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual reactivity enable the efficient construction of complex biomolecules and targeted therapeutics like PROTACs. The information and protocols provided in this guide serve as a starting point for the successful application of this versatile linker in innovative research and development projects.
